Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate is a complex organic compound with a unique structure that combines a quinoline moiety with an isophthalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate typically involves the reaction of 5-aminoisophthalic acid dimethyl ester with 2-phenyl-4-quinolinecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinoline products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, reduced quinoline compounds, and substituted isophthalate esters .
Scientific Research Applications
Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate involves its interaction with molecular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-aminoisophthalate
- 2-Phenyl-4-quinolinecarboxylic acid
- Dimethyl isophthalate
Uniqueness
Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate is unique due to its combination of a quinoline moiety with an isophthalate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
313386-53-7 |
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Molecular Formula |
C26H20N2O5 |
Molecular Weight |
440.4g/mol |
IUPAC Name |
dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H20N2O5/c1-32-25(30)17-12-18(26(31)33-2)14-19(13-17)27-24(29)21-15-23(16-8-4-3-5-9-16)28-22-11-7-6-10-20(21)22/h3-15H,1-2H3,(H,27,29) |
InChI Key |
MAPRLENBDUJVGT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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